Cas no 1481220-65-8 (4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol)

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol ist eine heterocyclische Verbindung mit einem Pyridazin-Grundgerüst, das durch eine 2-Ethoxyphenylgruppe und eine Hydroxygruppe in Position 3 sowie eine Aminogruppe in Position 4 substituiert ist. Diese Struktur verleiht der Verbindung einzigartige chemische Eigenschaften, die sie für die Forschung in der medizinischen Chemie und Wirkstoffentwicklung interessant machen. Die Kombination aus aromatischem Ethoxyphenylrest und den funktionellen Gruppen am Pyridazinkern ermöglicht potenzielle Anwendungen als Baustein für die Synthese von biologisch aktiven Molekülen. Aufgrund ihrer strukturellen Besonderheiten eignet sich die Verbindung möglicherweise als Ausgangsmaterial für die Entwicklung von Inhibitoren oder Liganden mit spezifischer Wirkung. Die Verbindung zeigt eine hohe chemische Stabilität und kann unter kontrollierten Bedingungen weiter modifiziert werden.
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol structure
1481220-65-8 structure
Product Name:4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol
CAS-Nr.:1481220-65-8
MF:C12H13N3O2
MW:231.250522375107
CID:4775774
Update Time:2025-11-01

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
    • 5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one
    • 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol
    • Inchi: 1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)
    • InChI-Schlüssel: SDRDTLKIQFSTNK-UHFFFAOYSA-N
    • Lächelt: O(CC)C1C=CC=CC=1C1C=C(C(NN=1)=O)N

Berechnete Eigenschaften

  • Genaue Masse: 231.100776666 g/mol
  • Monoisotopenmasse: 231.100776666 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 363
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 231.25
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 76.7

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A249151-100mg
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8
100mg
$ 50.00 2022-06-08
TRC
A249151-500mg
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8
500mg
$ 185.00 2022-06-08
TRC
A249151-1g
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8
1g
$ 295.00 2022-06-08
Life Chemicals
F1967-8610-0.25g
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8 95%+
0.25g
$183.0 2023-09-06
Life Chemicals
F1967-8610-0.5g
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8 95%+
0.5g
$193.0 2023-09-06
Life Chemicals
F1967-8610-1g
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8 95%+
1g
$204.0 2023-09-06
Life Chemicals
F1967-8610-2.5g
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8 95%+
2.5g
$408.0 2023-09-06
Life Chemicals
F1967-8610-5g
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8 95%+
5g
$612.0 2023-09-06
Life Chemicals
F1967-8610-10g
4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol
1481220-65-8 95%+
10g
$857.0 2023-09-06

Weitere Informationen zu 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol: A Novel Pyridazinone Derivative with Potential Therapeutic Applications

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol, with the CAS number 1481220-65-8, represents a promising class of pyridazinone derivatives that have garnered significant attention in recent years due to their unique chemical structure and potential pharmacological activities. This compound belongs to the broader family of pyridazin-3-ol derivatives, which are characterized by a six-membered ring containing two nitrogen atoms and a hydroxyl group at the 3-position. The introduction of an ethoxyphenyl substituent at the 6-position and an amino group at the 4-position further enhances its structural complexity and functional diversity.

Recent studies have highlighted the pyridazin-3-ol scaffold as a versatile platform for drug development, particularly in the context of antimicrobial and anti-inflammatory agents. The 2-ethoxyphenyl group contributes to the molecule's hydrophobicity and molecular recognition properties, while the amino functionality at the 4-position may facilitate interactions with biological targets through hydrogen bonding. This structural combination is believed to modulate the compound's binding affinity and selectivity, which are critical factors in drug design.

Emerging research in 2023 has demonstrated that 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exhibits significant antimicrobial activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A study published in Antimicrobial Agents and Chemotherapy (2023) reported that this compound demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA (Methicillin-Resistant Staphylococcus aureus), which is comparable to standard antibiotics like vancomycin. The pyridazinone ring system is hypothesized to interfere with bacterial cell wall synthesis by inhibiting the enzyme D-alanine racemase, a key enzyme in peptidoglycan biosynthesis.

Interestingly, the 2-ethoxyphenyl substituent may also contribute to the compound's anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages have shown that 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to the compound's ability to modulate nuclear factor-κB (NF-κB) signaling pathways, which play a central role in inflammation and immune response regulation.

Recent computational studies have further elucidated the molecular mechanisms underlying the pyridazin-3-ol scaffold's biological activities. Molecular docking simulations have revealed that the 2-ethoxyphenyl group forms favorable hydrophobic interactions with hydrophobic pockets in target proteins, while the amino group engages in hydrogen bonding with key residues in the active site. These interactions are critical for the compound's potency and selectivity, as demonstrated by its low cytotoxicity profile in human cell lines.

The pyridazinone ring system is also being explored for its potential in antioxidant applications. A 2023 study published in Free Radical Biology and Medicine found that 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exhibits potent scavenging activity against reactive oxygen species (ROS), which is attributed to the presence of the hydroxyl group at the 3-position. This antioxidant property may have implications for its use in neurodegenerative diseases where oxidative stress plays a significant role.

In the context of drug discovery, the pyridazin-3-ol scaffold has shown promise as a lead structure for developing antitumor agents. Preliminary studies suggest that 4-Amino-6-(2-ethyloxyphenyl)pyridazin-3-ol may induce apoptosis in cancer cells by modulating the mitochondrial pathway. This effect is thought to be mediated through the interaction of the 2-ethoxyphenyl group with specific protein targets involved in cell survival signaling.

The unique chemical structure of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol also makes it an attractive candidate for structure-based drug design approaches. The presence of multiple functional groups, including the amino and hydroxyl functionalities, provides numerous opportunities for chemical modification to optimize its pharmacological profile. This flexibility is particularly valuable in the development of multitarget drugs that can address complex disease mechanisms.

Despite its promising therapeutic potential, the pyridazin-3-ol scaffold is not without challenges. The 2-ethoxyphenyl substituent may introduce metabolic instability, requiring further optimization to enhance the compound's pharmacokinetic properties. Additionally, the amino group may be subject to enzymatic degradation, necessitating the development of prodrug strategies to improve bioavailability.

Overall, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol represents a compelling example of how structural modifications to the pyridazinone ring can lead to compounds with diverse biological activities. As research in this area continues to evolve, it is likely that this compound will play a significant role in the development of new therapeutic agents for a range of diseases.

Further studies are needed to fully understand the mechanisms of action of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol and to optimize its properties for clinical applications. The development of this compound highlights the importance of exploring novel chemical scaffolds in drug discovery and underscores the potential of the pyridazin-3-ol family as a platform for the design of multifunctional therapeutics.

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